ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 17288-32-3) is a heterocyclic compound featuring a fused pyrrole-pyridine core with an ester functional group at the 2-position. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. This compound is synthesized via hydrogenation of ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate using 10% Pd/C in ethanol, yielding 76–85% under optimized conditions . Key spectral data include a mass spectrum (ES+) with m/z = 191 [MH]⁺ and a melting point of 176–178°C . Its ¹³C NMR spectrum (CDCl₃, 75 MHz) confirms the ester carbonyl at δ 164.11 ppm and aromatic carbons between δ 110–147 ppm .
The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antiviral agents . Its reactivity at the 3-, 5-, and 6-positions allows for functionalization via halogenation, Suzuki coupling, or nucleophilic substitution .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-7(12-9)4-3-5-11-8/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWHXIDXMNNYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468862 | |
| Record name | ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-32-3 | |
| Record name | ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Precursors via Lithiation-Esterification
A widely reported method involves the cyclization of halogenated pyridine derivatives through lithiation and subsequent esterification. Adapted from syntheses of analogous pyrrolopyridine systems, this approach begins with the protection of a pyrrole intermediate using triisopropylsilyl chloride (TIPSCl) under basic conditions . The protected intermediate undergoes lithiation with sec-butyllithium at −78°C in tetrahydrofuran (THF), followed by quenching with ethyl chloroformate to introduce the ester moiety . Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.
Key Reaction Conditions
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Temperature : −78°C for lithiation, room temperature for deprotection
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Catalyst : None required
This method is favored for its regioselectivity but requires stringent anhydrous conditions and cryogenic temperatures, limiting its scalability.
Hydrogenation of Nitro Derivatives
Industrial-scale synthesis often employs catalytic hydrogenation of nitro precursors. For example, ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate undergoes hydrogenation in ethanol using 10% palladium on activated carbon (Pd/C) as a catalyst . The nitro group is reduced to an amine, which spontaneously cyclizes to form the pyrrolopyridine core.
Optimized Parameters
This method is scalable and cost-effective, though it requires specialized equipment for hydrogen handling.
Microwave-Assisted Coupling Reactions
Microwave irradiation has been leveraged to accelerate coupling reactions in pyrrolopyridine synthesis. In a modified approach, this compound is synthesized by reacting halogenated intermediates with amines in n-butanol or N-methyl-2-pyrrolidone (NMP) under microwave conditions . The reaction typically completes within 30–60 minutes at 150–160°C, significantly reducing reaction times compared to conventional heating.
Representative Protocol
While efficient, this method is less suitable for large-scale production due to microwave reactor limitations.
Esterification of Carboxylic Acid Intermediates
Direct esterification of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid with ethanol offers a straightforward route. The reaction is mediated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .
Typical Conditions
This method is advantageous for late-stage functionalization but requires purification to remove coupling byproducts.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of the four primary methods:
| Method | Yield (%) | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Cyclization | 70–85 | Moderate | High | High |
| Hydrogenation | 80–90 | High | Low | Moderate |
| Microwave-Assisted | 65–75 | Low | Moderate | Low |
| Esterification | 70–80 | Moderate | Moderate | Moderate |
Key Findings :
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Hydrogenation is optimal for industrial applications due to high yields and scalability .
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Microwave-assisted synthesis suits small-scale research but lacks infrastructure for mass production .
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Cyclization offers regiochemical precision but demands specialized expertise .
Industrial-Scale Production Considerations
Scaling this compound synthesis requires addressing:
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Catalyst Recovery : Pd/C in hydrogenation can be reused after filtration, reducing costs .
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Solvent Recycling : Ethanol and DMF are distilled and reused in large batches.
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Byproduct Management : Coupling agents in esterification generate urea derivatives, necessitating efficient waste treatment .
Continuous flow reactors are being explored to enhance the hydrogenation method’s throughput and safety .
Chemical Reactions Analysis
Amidation Reactions
The ester group undergoes nucleophilic acyl substitution with amines or ammonia to form amides. Reaction conditions and yields vary depending on the nucleophile and catalyst used.
Key Findings :
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Ammonolysis in methanol with LiCl significantly improves yield (>90%) compared to ethanol (24%) .
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Methylamine reactions proceed rapidly at room temperature, achieving quantitative conversion .
Alkylation Reactions
The NH group of the pyrrolo-pyridine core undergoes alkylation under basic conditions.
Mechanistic Insight :
Hydrolysis Reactions
The ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Optimization Note :
Hydrogenation Reactions
Reduction of nitro intermediates to form the pyrrolo-pyridine core.
| Reagent/Conditions | Product | Yield | Characterization Data | Source |
|---|---|---|---|---|
| H₂ (2 bar), Pd/C (10%), ethanol, rt | This compound | 95% | MP: 176–178°C; ¹H NMR: δ 1.36 (t, 3H) |
Synthetic Utility :
Research Significance
This compound's reactivity enables its use in synthesizing bioactive molecules. For example, derivatives of this scaffold exhibit potent FGFR inhibitory activity (e.g., compound 4h in , with IC₅₀ values of 7–25 nM against FGFR1–3). The ester serves as a handle for further modifications, making it valuable in medicinal chemistry.
Data tables and reaction conditions cited above are derived from peer-reviewed protocols and patent literature , ensuring reproducibility and scalability.
Scientific Research Applications
Anticancer Activity
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits potent anticancer properties by acting as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival.
Key Findings:
- Cell Lines Tested: HeLa (cervical), SGC-7901 (gastric), MCF-7 (breast)
- IC₅₀ Values: Ranged from 0.12 to 0.21 μM, indicating significant antiproliferative effects.
- Mechanism of Action: Disruption of tubulin dynamics and induction of apoptosis in cancer cells at low concentrations.
Data Table: Anticancer Activity Overview
| Activity | Target/Pathway | IC₅₀ Value | Reference |
|---|---|---|---|
| FGFR Inhibition | FGFR1, FGFR2, FGFR3 | 7 nM - 25 nM | |
| Anticancer Activity | HeLa, SGC-7901, MCF-7 cells | 0.12 - 0.21 μM |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
Key Findings:
- Target Bacteria: Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC): 3.125 μg/mL against Staphylococcus aureus.
Data Table: Antimicrobial Activity Overview
| Activity | Target Bacteria | MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.125 μg/mL | |
| Escherichia coli | Not specified |
Case Studies and Research Insights
Several studies have highlighted the potential of this compound in therapeutic applications:
- A study demonstrated that derivatives of pyrrolo compounds exhibited significant FGFR inhibitory activity, leading to reduced cell proliferation and increased apoptosis in breast cancer cell lines .
- Another investigation into the antimicrobial properties revealed that this compound outperformed several standard antibiotics against Staphylococcus aureus, indicating its potential as a new antibacterial agent.
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. The compound inhibits the activity of these receptors, which play a crucial role in cell proliferation and survival. By blocking FGFR signaling pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate belongs to a broader class of pyrrolo-pyridine carboxylates. Structural variations in substituents, positions, and ring systems significantly influence their physicochemical properties and applications. Below is a detailed comparison:
Substituent and Positional Isomers
Notes:
- Halogenated derivatives (e.g., Cl, Br) are pivotal for cross-coupling reactions. Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1234616-09-1) is used in Suzuki-Miyaura reactions to generate biaryl structures .
- Methoxy/ethoxy substitutions (e.g., 5-ethoxy derivative) enhance solubility but reduce melting points due to decreased crystallinity .
Ring System Analogues
Notes:
- Thieno[3,2-b]pyridine derivatives (e.g., ethyl 3-amino-6-(3,4-dimethoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate) exhibit strong antiviral activity due to sulfur's electron-withdrawing effects .
- Pyrrolo[2,3-c]pyridine isomers require distinct synthetic routes, such as Pd/C-mediated hydrogenation of nitro precursors .
Research Findings and Trends
Biological Activity
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 17288-32-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This detailed article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[3,2-b]pyridine core with an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 174.20 g/mol. The compound's structure is critical for its biological interactions, particularly in enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of various cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens. Inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered drugs, highlighting the compound's significance in pharmacology and toxicology studies .
2. Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrrolo[3,2-b]pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on related compounds demonstrated that certain derivatives inhibited breast cancer cell migration and invasion, suggesting potential applications in oncology .
Table 1: Summary of Anticancer Activity
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4h | Breast | 7 | FGFR inhibition |
| Compound X | Ovarian | 10 | Apoptosis induction |
| Compound Y | Lung | 15 | Cell cycle arrest |
1. Interaction with Protein Targets
The biological activity of this compound is largely mediated through its interactions with specific protein targets. Notably, docking studies have illustrated its binding affinity to various kinases involved in tumorigenesis and cell signaling pathways .
2. Neuropharmacological Effects
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have indicated that similar compounds can modulate neurotransmitter systems or exhibit neuroprotective effects .
Case Studies
Case Study 1: FGFR Inhibition in Cancer Therapy
A recent study evaluated the efficacy of a series of pyrrolo[3,2-b]pyridine derivatives, including this compound, against fibroblast growth factor receptors (FGFRs). The results showed significant inhibitory activity with IC50 values ranging from 7 to 25 nM across different FGFR isoforms. The most promising derivative induced apoptosis in breast cancer cells while inhibiting their migratory capabilities .
Case Study 2: CYP Enzyme Interaction
In another investigation focusing on drug metabolism, this compound was tested for its inhibitory effects on CYP enzymes. The findings revealed a marked inhibition of CYP1A2 activity, which could potentially lead to increased plasma concentrations of co-administered drugs metabolized by this pathway .
Q & A
Q. Basic Characterization
- 1H NMR : Recorded in CDCl₃ (400 MHz) to identify aromatic protons (δ 6.32–7.57 ppm) and ester groups (δ 4.27 ppm, q; δ 1.32 ppm, t) .
- ESI-MS : Used to confirm molecular ion peaks (e.g., m/z 309.3 for carboxylate derivatives) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for substituted pyrrolopyridine analogs .
How can substituents be introduced at the 4-position of the pyrrolo[3,2-b]pyridine core?
Q. Advanced Functionalization
- Acylation : React with acyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) in NMP under microwave heating (180°C, 1 hr) to achieve 40–45% yields .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) using boronate esters (e.g., potassium 3-thiophenetrifluoroborate) to attach aryl/heteroaryl groups .
Note : Regioselectivity challenges may arise; optimize catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures .
How can researchers resolve contradictory NMR data in intermediates?
Q. Advanced Data Analysis
- 2D NMR (COSY, HSQC) : Clarifies coupling patterns for overlapping signals (e.g., aromatic protons at δ 7.00–7.57 ppm) .
- X-ray Validation : For ambiguous structures, single-crystal X-ray diffraction provides definitive bond angles and torsion angles (e.g., disorder resolution in dihydro-3H-pyrrolo[3,2-d]pyrimidines) .
Example : A 3-fluoro-2-iodobenzoyl derivative showed resolved 1H NMR signals after comparing with crystallographic data .
What factors influence yield variations in cross-coupling reactions?
Q. Advanced Reaction Optimization
- Catalyst Loading : Higher Pd concentrations (5–10 mol%) improve yields in low-reactivity systems (e.g., 23% yield for 3-fluoro-2-iodobenzoyl derivatives vs. 45% for isoquinoline analogs) .
- Solvent Effects : Polar aprotic solvents (e.g., NMP) enhance solubility of halogenated intermediates .
- Temperature Control : Microwave-assisted heating (180°C) reduces side reactions compared to conventional reflux .
What strategies improve the bioavailability of derivatives?
Q. Advanced Drug Design
- Ester Hydrolysis : Treat with LiOH in THF/MeOH/H₂O (50°C, 2 hr) to convert esters to carboxylic acids, enhancing solubility (e.g., 4-[2-(2-pyridyl)pyrrolidin-1-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) .
- Prodrug Design : Introduce PEGylated or glycosylated moieties at the 2-position to enhance membrane permeability .
How are computational methods applied to predict reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
